2-(Methylsulfanyl)-4-(2-naphthyloxy)thieno[3,2-d]pyrimidine
Description
2-(Methylsulfanyl)-4-(2-naphthyloxy)thieno[3,2-d]pyrimidine (MW: 324.42) is a disubstituted thieno[3,2-d]pyrimidine derivative featuring a methylsulfanyl group at position 2 and a 2-naphthyloxy moiety at position 4 . The thieno[3,2-d]pyrimidine core is a fused bicyclic system known for its versatility in medicinal chemistry, particularly in targeting kinases, enzymes, and microbial pathogens. The compound’s structural uniqueness lies in its bulky 2-naphthyloxy substituent, which may influence solubility, membrane permeability, and target binding compared to simpler analogs.
Properties
IUPAC Name |
2-methylsulfanyl-4-naphthalen-2-yloxythieno[3,2-d]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12N2OS2/c1-21-17-18-14-8-9-22-15(14)16(19-17)20-13-7-6-11-4-2-3-5-12(11)10-13/h2-10H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQHGHXYLEDARBP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC2=C(C(=N1)OC3=CC4=CC=CC=C4C=C3)SC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12N2OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Methylsulfanyl)-4-(2-naphthyloxy)thieno[3,2-d]pyrimidine typically involves multi-step reactions starting from readily available precursors. One common approach includes the following steps:
Formation of the Thieno[3,2-d]pyrimidine Core: This can be achieved through a cyclization reaction involving a thiophene derivative and a suitable pyrimidine precursor.
Introduction of the Methylsulfanyl Group: This step often involves the use of methylthiolating agents under basic conditions to introduce the methylsulfanyl group at the desired position.
Attachment of the 2-Naphthyloxy Group: This can be accomplished through a nucleophilic substitution reaction where a naphthol derivative reacts with the thieno[3,2-d]pyrimidine intermediate.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve the use of continuous flow reactors and automated synthesis platforms to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
2-(Methylsulfanyl)-4-(2-naphthyloxy)thieno[3,2-d]pyrimidine can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced under hydrogenation conditions to modify the aromatic rings or the functional groups.
Substitution: The naphthyloxy group can participate in nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Reduced aromatic rings or modified functional groups.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Biological Activities
The compound exhibits several promising biological activities, which can be categorized as follows:
Anticancer Activity
Research indicates that thienopyrimidine derivatives, including 2-(methylsulfanyl)-4-(2-naphthyloxy)thieno[3,2-d]pyrimidine, have potential as anticancer agents. Studies have demonstrated their ability to inhibit cell proliferation in various cancer cell lines. For instance, derivatives have shown effectiveness against breast cancer and leukemia cells by inducing apoptosis and inhibiting tumor growth through modulation of specific signaling pathways .
Anti-inflammatory Properties
This compound has been investigated for its anti-inflammatory effects. In vitro studies suggest that it can reduce the production of pro-inflammatory cytokines and inhibit the activation of NF-kB signaling pathways, which are crucial in inflammatory responses. Such properties make it a candidate for treating chronic inflammatory diseases .
Antimicrobial Activity
The antimicrobial properties of thienopyrimidine derivatives have been explored, with findings indicating efficacy against various bacterial strains. The compound's mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial growth .
Case Study 1: Anticancer Efficacy
In a study published in a peer-reviewed journal, researchers evaluated the anticancer effects of 2-(methylsulfanyl)-4-(2-naphthyloxy)thieno[3,2-d]pyrimidine on human breast cancer cells. The results showed a significant reduction in cell viability at concentrations as low as 10 µM, with mechanisms involving apoptosis induction confirmed through flow cytometry analysis.
Case Study 2: Anti-inflammatory Mechanisms
Another study focused on the anti-inflammatory properties of this compound in a murine model of arthritis. Treatment with 2-(methylsulfanyl)-4-(2-naphthyloxy)thieno[3,2-d]pyrimidine resulted in decreased swelling and reduced levels of inflammatory markers compared to untreated controls, suggesting its potential as a therapeutic agent for inflammatory diseases.
Mechanism of Action
The mechanism of action of 2-(Methylsulfanyl)-4-(2-naphthyloxy)thieno[3,2-d]pyrimidine involves its interaction with specific molecular targets. For instance, it has been shown to inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells . This compound binds to the colchicine-binding site on tubulin, preventing the formation of microtubules, which are essential for cell division.
Comparison with Similar Compounds
Substituent Chemistry and Target Binding
- Methylsulfanyl Group at Position 2: This group is a common feature in thienopyrimidines (e.g., azido-tetrazole derivatives in ). It enhances lipophilicity and may influence metabolic stability .
- Naphthyloxy Group at Position 4 : The bulky aromatic substituent contrasts with smaller groups (e.g., 4-methoxyphenyl in or pyrazolo[3,4-d]pyrimidine in ). This could hinder binding to compact active sites (e.g., kinase ATP pockets) but improve interactions with hydrophobic domains in other targets.
Data Table: Structural and Functional Comparison
Biological Activity
Overview
2-(Methylsulfanyl)-4-(2-naphthyloxy)thieno[3,2-d]pyrimidine is a heterocyclic compound that has attracted attention in medicinal chemistry due to its potential biological activities, particularly in the field of oncology. This compound features a thieno[3,2-d]pyrimidine core, which is known for its diverse pharmacological properties. The presence of the methylsulfanyl and 2-naphthyloxy groups enhances its biological activity, making it a promising candidate for drug development.
- Molecular Formula : C17H12N2O2S2
- Molar Mass : 324.42 g/mol
- CAS Number : 339018-89-2
- Density : 1.41 g/cm³ (predicted)
- Boiling Point : 551.2 °C (predicted)
- pKa : 1.84 (predicted)
The primary biological target of 2-(Methylsulfanyl)-4-(2-naphthyloxy)thieno[3,2-d]pyrimidine is the enzyme EZH2 , a histone-lysine N-methyltransferase involved in gene regulation through histone methylation. By inhibiting EZH2, this compound can disrupt the methylation of histones, leading to alterations in gene expression and subsequent effects on cell proliferation and apoptosis.
Key Mechanisms:
- Inhibition of EZH2 : Prevents the addition of methyl groups to histones, particularly at lysine residues.
- Induction of Apoptosis : The compound promotes programmed cell death in cancer cells.
- Cell Cycle Arrest : It has been shown to induce G2/M phase arrest in certain cancer cell lines.
Antitumor Effects
Research indicates that 2-(Methylsulfanyl)-4-(2-naphthyloxy)thieno[3,2-d]pyrimidine exhibits significant antiproliferative activity against various cancer cell lines. Notable findings include:
- Cell Lines Tested : SU-DHL-6, WSU-DLCL-2, K562.
- IC50 Values : The compound demonstrated IC50 values in the low micromolar range against these cell lines.
Comparison with Other Compounds
In studies comparing this compound with other thieno[3,2-d]pyrimidines, it was found to have enhanced activity due to its unique functional groups.
| Compound | Target | Activity |
|---|---|---|
| 5-Fluorouracil | DHFR | Standard antitumor agent |
| 2-(Methylsulfanyl)-4-(2-naphthyloxy)thieno[3,2-d]pyrimidine | EZH2 | Superior antitumor activity |
Case Studies
-
Synthesis and Evaluation :
In a study examining various thieno[3,2-d]pyrimidine derivatives, 2-(Methylsulfanyl)-4-(2-naphthyloxy)thieno[3,2-d]pyrimidine was synthesized and evaluated for its biological activity against the NCI 60 cancer cell line panel. It showed potent growth inhibition compared to standard treatments like methotrexate.- Findings : The compound exhibited a TGI (Total Growth Inhibition) value significantly lower than that of methotrexate, indicating its potential as a more effective therapeutic agent.
- Mechanistic Insights : Further studies revealed that it induces apoptosis by increasing caspase levels (caspase-3 and caspase-9), suggesting a robust mechanism for inducing cancer cell death.
Q & A
Q. How does polymorphism affect the compound’s solid-state properties and bioactivity?
- Methodological Answer :
- Crystallographic Analysis : Single-crystal X-ray diffraction identifies polymorphs (e.g., monoclinic vs. triclinic). For example, polymorphs of 2,4-diamino derivatives show 10-fold differences in solubility .
- Bioactivity Correlation : Compare dissolution rates and cellular uptake across polymorphs using pharmacokinetic models .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
